

Spectroscopic Profiling of 2-(Bromomethyl)-3-fluoropyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic intermediate, **2-(Bromomethyl)-3-fluoropyridine**. Due to the limited availability of public domain spectra for this specific compound, this guide presents a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this important building block in synthetic chemistry and drug discovery.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-(Bromomethyl)-3-fluoropyridine** based on the analysis of similar fluorinated and brominated pyridine derivatives. These values serve as a robust reference for the interpretation of experimentally obtained spectra.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.3 - 8.5	Doublet of doublets (dd)	~4.5, ~1.5	H-6
~7.4 - 7.6	Triplet of doublets (td)	~8.0, ~4.5	H-5
~7.2 - 7.4	Triplet of doublets (td)	~8.0, ~1.5	H-4
~4.6	Singlet (s)	-	-CH ₂ Br

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Coupling to ¹⁹ F (J, Hz)	Assignment
~160 - 165	Large (¹ JCF \approx 240-260)	C-3
~148 - 152	Small (³ JCF \approx 3-5)	C-6
~140 - 145	Small (² JCF \approx 15-25)	C-2
~125 - 130	Small (³ JCF \approx 5-10)	C-5
~120 - 125	Small (² JCF \approx 20-30)	C-4
~25 - 30	-	-CH ₂ Br

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium-Strong	C=C and C=N ring stretching
1500 - 1400	Medium-Strong	C=C and C=N ring stretching
1250 - 1150	Strong	C-F stretch[1]
~1220	Medium	C-H in-plane bending
670 - 600	Medium-Strong	C-Br stretch[1]

Sample Preparation: Thin film or KBr pellet

Table 4: Predicted Mass Spectrometry (MS) Data

m/z	Relative Abundance	Assignment
189/191	High	[M] ⁺ (Molecular ion)
110	Very High	[M - Br] ⁺
83	Medium	[C ₅ H ₄ FN - HCN] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are designed to be adaptable to various laboratory settings and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of **2-(Bromomethyl)-3-fluoropyridine**.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds.
 - Process the data with a line broadening of 0.3 Hz.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled one-dimensional carbon spectrum.
 - Typical parameters include a 30° pulse width, a spectral width of 250 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second.
 - Process the data with a line broadening of 1 Hz.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(Bromomethyl)-3-fluoropyridine**.

Methodology:

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact.

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.
 - Collect the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.
 - The data is typically presented as percent transmittance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(Bromomethyl)-3-fluoropyridine**.

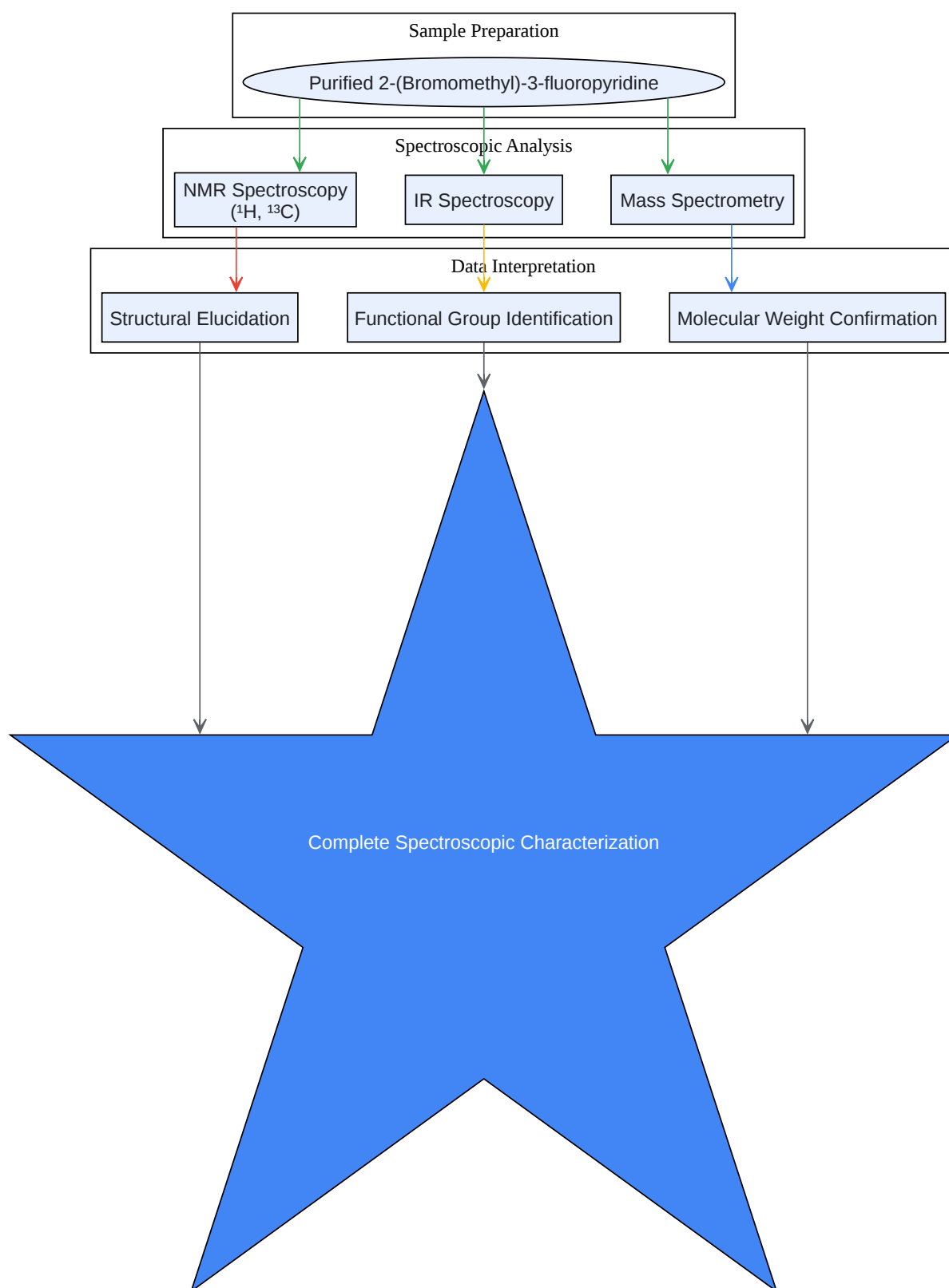
Methodology:

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.
- Data Acquisition:
 - Introduce the sample into the ion source. For GC-MS, inject the sample solution onto the GC column with an appropriate temperature program to ensure volatilization and separation.
 - Set the ionization energy to 70 eV.
 - Scan a mass range of m/z 40-300.
 - The resulting mass spectrum will show the relative abundance of different fragment ions. The presence of bromine will be indicated by a characteristic M/M+2 isotopic pattern for

bromine-containing fragments.[\[2\]](#)

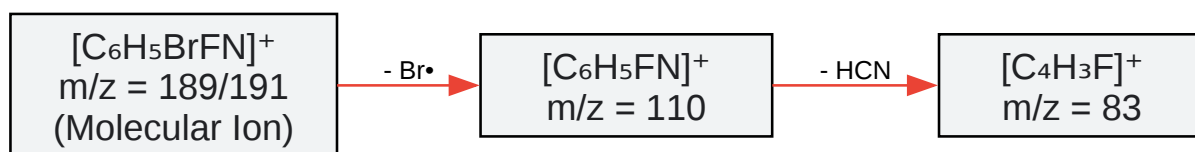
Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis and the predicted fragmentation pathway in mass spectrometry.



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Caption: General workflow for the spectroscopic characterization of an organic compound.



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Caption: Predicted mass spectrometry fragmentation pathway for **2-(Bromomethyl)-3-fluoropyridine**.

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References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
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